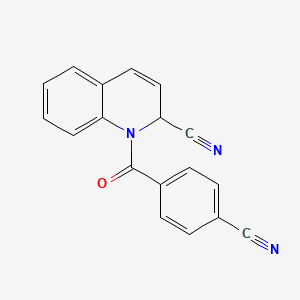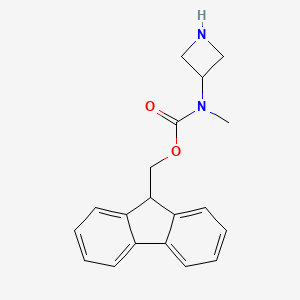
(2S,3S,4S,5R)-6-((2-(2,4-Difluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3S,4S,5R)-6-((2-(2,4-Difluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a tetrahydropyran ring with multiple hydroxyl groups and a carboxylic acid moiety, making it a versatile candidate for biochemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of Hydroxyl Groups: Hydroxylation reactions are used to introduce the hydroxyl groups at specific positions on the ring.
Attachment of the Difluorophenyl and Triazolyl Groups: This step involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the difluorophenyl group. The triazolyl groups can be introduced via azide-alkyne cycloaddition (click chemistry).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluorophenyl and triazolyl groups can participate in substitution reactions, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carboxylic acid would yield an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study enzyme interactions, given its multiple hydroxyl groups and carboxylic acid moiety, which are common sites for enzyme binding.
Medicine
Medically, this compound might be explored for its potential as a drug candidate. The presence of the difluorophenyl and triazolyl groups suggests it could have activity against certain biological targets, such as enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions, given its complex structure and functional groups.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its hydroxyl and carboxylic acid groups, potentially inhibiting or activating these proteins. The diflu
特性
分子式 |
C19H20F2N6O7 |
|---|---|
分子量 |
482.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-6-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H20F2N6O7/c20-10-1-2-11(12(21)3-10)19(4-26-8-22-6-24-26,5-27-9-23-7-25-27)34-18-15(30)13(28)14(29)16(33-18)17(31)32/h1-3,6-9,13-16,18,28-30H,4-5H2,(H,31,32)/t13-,14-,15+,16-,18?/m0/s1 |
InChIキー |
GJQIGLSHRFZUJD-PDHYLSHYSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)


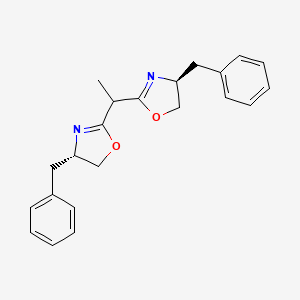
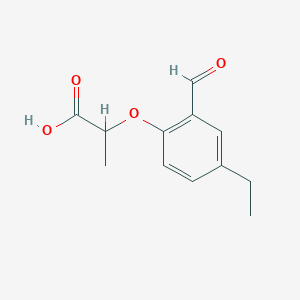
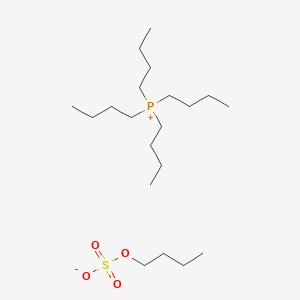
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
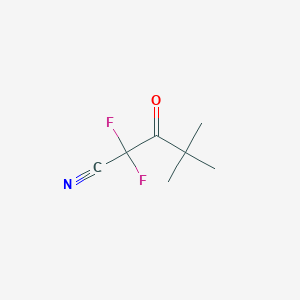
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)

![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
